![molecular formula C12H13FN2 B2683285 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64368-85-0](/img/structure/B2683285.png)
8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused tricyclic core, consisting of a pyridine ring fused to an indole scaffold. The molecule is substituted with a fluorine atom at the 8-position and a methyl group at the 2-position (Figure 1). Key physicochemical properties include:
This compound belongs to the 1,2,3,4-tetrahydro-γ-carboline family, a class recognized as "privileged structures" due to their versatility in drug discovery . Its structural features, including the electron-withdrawing fluorine and steric methyl group, influence its pharmacological profile, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aromatic amine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Cystic Fibrosis Treatment
One of the most notable applications of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that compounds with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core can effectively enhance CFTR function in patients with specific mutations like F508del and G551D.
Key Findings:
- Structure–Activity Relationship (SAR) : The compound's efficacy was assessed through SAR studies which indicated that modifications to the core structure could enhance its potency and efficacy in rescuing CFTR activity. For instance, derivatives exhibited sub-micromolar potency in vitro .
- In Vivo Efficacy : In vivo studies demonstrated considerable exposure and therapeutic potential of certain derivatives in animal models .
Neurodegenerative Disease Research
Another promising application lies in the development of anti-neurodegenerative drugs. The indole-based structure of this compound is being explored for its inhibitory effects on enzymes associated with neurodegenerative conditions.
Important Insights:
- Enzyme Inhibition : Compounds derived from the indole scaffold have shown potential as inhibitors for butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Modifications to the tetrahydroindole framework can significantly alter inhibitory potency .
- Blood-Brain Barrier Penetration : Investigations into the permeability of these compounds across the blood-brain barrier (BBB) suggest that they may effectively reach central nervous system targets .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitutions
The following table summarizes key analogs of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, highlighting substituent differences and their impact on properties:
Physicochemical and Analytical Data
Biological Activity
8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 64368-85-0) is a compound of interest due to its potential biological activities. This article examines its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C12H13FN2
- Molecular Weight : 204.24 g/mol
- Structure : The compound contains a pyridoindole framework with a fluorine substituent at the 8-position and a methyl group at the 2-position.
Synthesis
The synthesis of this compound involves several steps:
- Reagents : 4-fluorophenyhydrazine hydrochloride and 1-Methyl-4-piperidone.
- Conditions : The reaction is performed in 1,4-dioxane under controlled temperatures and pH conditions.
- Yield : Approximately 53% yield was reported for the final product after purification steps including extraction and drying .
Neuropharmacological Effects
Research indicates that indole-based compounds, including this compound, exhibit significant neuropharmacological activities. These include:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated IC50 values indicating effective inhibition of these enzymes .
The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems:
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound may interact with GPCRs involved in neurotransmission, potentially enhancing synaptic plasticity and cognitive functions .
Cytotoxicity and Safety Profile
Initial toxicity assessments have indicated that the compound exhibits low cytotoxicity at concentrations up to 100 μM. In vitro studies did not reveal any mutagenic effects or significant hepatotoxicity . This safety profile is promising for further development in therapeutic applications.
Case Studies and Applications
Several studies have explored the therapeutic potential of indole derivatives in treating neurodegenerative disorders:
- Alzheimer's Disease Models : In vivo studies using animal models demonstrated that derivatives of pyridoindoles improved cognitive functions and memory retrieval without adverse motor effects. This suggests a potential application in mitigating cognitive decline associated with Alzheimer's disease .
- Neuroprotection : The compound's ability to reduce neurotoxicity induced by oxidative stress was evaluated in various models. It showed protective effects against neuronal death caused by hydrogen peroxide exposure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
The synthesis typically involves modifications of the tetrahydro-γ-carboline core. Key methods include:
- Fischer Indole Synthesis : Reacting substituted phenylhydrazines with 4-piperidones under acidic conditions (e.g., HCl in dioxane) to form the indole ring .
- Toxic Intermediate Avoidance : A newer route uses 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in proton-free solvents (e.g., THF), eliminating arylhydrazines .
- One-Pot Synthesis : Utilizing PEG-400 as a solvent and catalyst at 110–120°C for efficient cyclization without additional acids .
Example Synthesis Optimization Table
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substitution patterns (e.g., fluorine position, methyl group integration) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and purity .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% threshold for biological testing) .
Q. What in vitro assays evaluate its biological activity?
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., Hela, A549) with IC₅₀ values reported .
- Receptor Binding : Radioligand displacement assays for cannabinoid (CB1/CB2) or dopamine receptors .
- Ion Channel Modulation : Ussing chamber assays for CFTR potentiator activity (e.g., chloride efflux in epithelial cells) .
Advanced Research Questions
Q. How can low yields in Fischer indole synthesis be addressed?
- Solvent Optimization : Replace traditional solvents with PEG-400 to enhance reaction efficiency and yield .
- Microwave Assistance : Reduce reaction time and improve regioselectivity via controlled heating .
- Protecting Groups : Use tert-butoxycarbonyl (BOC) to stabilize intermediates, as seen in cannabinoid agonist syntheses .
Q. How to resolve contradictions in receptor binding data across studies?
- Species-Specific Variations : Test human vs. rodent receptors (e.g., CB1 EC₅₀ = 49 nM in humans vs. 85 nM in rats) .
- Functional Assays : Compare agonist vs. antagonist modes (e.g., cAMP accumulation vs. β-arrestin recruitment) .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., fluorophenyl interactions in neuroleptics) .
Q. What strategies optimize pharmacokinetics via SAR studies?
- Fluorine Substitution : 8-Fluoro groups enhance metabolic stability and blood-brain barrier penetration in neuroleptics .
- Sulfonyl Additions : Ethylsulfonyl moieties improve CB2 agonist potency (e.g., compound 66, EC₅₀ = 49 nM) and reduce CNS penetration .
- Alkyl Chain Modulation : Cyclopentyl or tetrahydropyran groups balance lipophilicity and solubility .
Pharmacokinetic Optimization Table
Q. How to design in vivo studies based on in vitro results?
- Dose Selection : Use allometric scaling from IC₅₀ values (e.g., 1–10 mg/kg for neuroleptics) .
- Disease Models :
Q. What analytical methods resolve stereochemical challenges?
Properties
IUPAC Name |
8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCCYWKGOYWGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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